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Introduction
Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium

fungi. It is the ethyl ester of Ochratoxin A (OTA), one of the most prevalent and toxic

mycotoxins found in a variety of food commodities, including cereals, coffee, wine, and pork

products. While less abundant than OTA, OTC is of significant interest to the scientific

community due to its potential toxicity and its role as a precursor to OTA in biological systems.

This technical guide provides a comprehensive review of the current literature on Ochratoxin
C, with a focus on its chemical properties, biological effects, and the analytical methods used

for its detection. All quantitative data are summarized in structured tables, and detailed

experimental protocols for key studies are provided. Furthermore, signaling pathways and

experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper

understanding of the molecular mechanisms and experimental designs.

Chemical and Physical Properties
Ochratoxin C is a derivative of dihydroisocoumarin linked to L-phenylalanine via an amide

bond. Its chemical formula is C22H22ClNO6, and it has a molecular weight of 431.86 g/mol .

Unlike Ochratoxin A, which is acidic, Ochratoxin C is a neutral and more non-polar molecule.

This difference in polarity may influence its absorption, distribution, metabolism, and excretion

(ADME) profile.
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Property Value Reference

Molecular Formula C22H22ClNO6 --INVALID-LINK--

Molecular Weight 431.86 g/mol --INVALID-LINK--

Chemical Name

N-[[(3R)-5-chloro-3,4-dihydro-

8-hydroxy-3-methyl-1-oxo-1H-

2-benzopyran-7-yl]carbonyl]-L-

phenylalanine, ethyl ester

--INVALID-LINK--

Polarity Non-polar, neutral --INVALID-LINK--

Solubility
Soluble in ethanol, methanol,

DMF, and DMSO
--INVALID-LINK--

Biological Effects and Toxicity
The toxicity of Ochratoxin C is intrinsically linked to its biotransformation into Ochratoxin A. In

vivo studies have demonstrated that OTC is readily converted to OTA after oral and

intravenous administration in rats. This conversion is a critical factor in understanding the

toxicological profile of OTC.

In Vivo Conversion to Ochratoxin A
A pivotal study by Fuchs et al. (1984) demonstrated the in vivo conversion of Ochratoxin C to

Ochratoxin A.

Animal Model: Male Wistar rats (200-250 g).

Administration:

Oral gavage: Ochratoxin C or Ochratoxin A (equivalent amounts) dissolved in corn oil.

Intravenous injection: Ochratoxin C dissolved in a small amount of ethanol and diluted

with saline.

Blood Sampling: Blood samples were collected from the tail vein at various time points post-

administration.
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Analysis: Ochratoxin A concentrations in the blood were determined by high-performance

liquid chromatography (HPLC) with fluorescence detection.

Results: The concentration of Ochratoxin A in the blood over time was the same after oral

administration of equivalent amounts of either Ochratoxin C or Ochratoxin A, with maximum

concentrations reached at 60 minutes. Following intravenous administration of Ochratoxin
C, it was also converted to Ochratoxin A, with maximum concentrations reached after 90

minutes.[1]
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In vivo conversion of Ochratoxin C to Ochratoxin A.

Cytotoxicity
Ochratoxin C has demonstrated cytotoxic effects in various in vitro models. A key study by

Müller et al. (2003) investigated its impact on the human monocytic cell line THP-1.

Cell Line: Human monocytic cell line THP-1.
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Treatment: Cells were exposed to various concentrations of Ochratoxin C (and other OTA

metabolites) for defined periods.

Assays:

Proliferation: Measured by BrdU incorporation.

Differentiation: Assessed by morphological changes and expression of cell surface

markers (e.g., CD14).

Viability: Determined by trypan blue exclusion or MTT assay.

Results: Ochratoxin C inhibited the proliferation and differentiation of THP-1 monocytes with

IC50 values of 126 ng/ml and 91 ng/ml, respectively.[2] It also induced apoptosis at

concentrations of 100 and 1,000 ng/ml.

Developmental Toxicity
The developmental toxicity of Ochratoxin C has been evaluated using the zebrafish embryo

model. A study by Csenki et al. (2021) provided quantitative data on its lethal effects.

Animal Model: Zebrafish embryos (Danio rerio).

Exposure: Embryos were exposed to a range of Ochratoxin C concentrations in multi-well

plates.

Endpoints: Mortality was assessed at various time points post-fertilization (e.g., 24, 48, 72,

96 hours).

Data Analysis: The lethal concentration 50 (LC50) was calculated.

Results: Ochratoxin C induced mortality in zebrafish embryos with an LC50 of 0.32 nM.[3]
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Test System Endpoint Value Reference

THP-1 Monocytes
Proliferation Inhibition

(IC50)
126 ng/ml Müller et al., 2003[2]

THP-1 Monocytes
Differentiation

Inhibition (IC50)
91 ng/ml Müller et al., 2003[2]

Zebrafish Embryos Mortality (LC50) 0.32 nM Csenki et al., 2021[3]

Mechanism of Action: The Role of Ochratoxin A
Signaling Pathways
Given the rapid and efficient conversion of Ochratoxin C to Ochratoxin A in vivo, the

toxicological effects of OTC are largely attributed to the mechanisms of action of OTA.

Ochratoxin A is known to induce a complex array of cellular responses, primarily through the

induction of oxidative stress, which subsequently triggers various signaling pathways leading to

apoptosis, cell cycle arrest, and DNA damage.

Key Signaling Pathways Implicated in Ochratoxin A
Toxicity

MAPK (Mitogen-Activated Protein Kinase) Pathway: OTA activates several components of

the MAPK pathway, including ERK, JNK, and p38, which are involved in stress responses

and apoptosis.

p53 Signaling Pathway: OTA can induce DNA damage, leading to the activation of the tumor

suppressor protein p53. This activation can result in cell cycle arrest to allow for DNA repair

or, if the damage is too severe, trigger apoptosis.

Oxidative Stress and Nrf2 Pathway: OTA is known to generate reactive oxygen species

(ROS), leading to oxidative stress. This can disrupt the Nrf2 antioxidant response pathway,

further exacerbating cellular damage.

Apoptosis Pathways: OTA can induce both the intrinsic (mitochondrial) and extrinsic (death

receptor) pathways of apoptosis.
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Signaling pathways implicated in Ochratoxin A toxicity.

Analytical Methods
The detection and quantification of Ochratoxin C in various matrices, particularly in wine, are

crucial for food safety and research purposes. High-performance liquid chromatography with

fluorescence detection (HPLC-FLD) is a commonly used and validated method.

Experimental Protocol: HPLC-FLD Analysis of
Ochratoxin C in Red Wine
This protocol is based on the method described by Remiro et al. (2010).[4]

Sample Preparation:
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Take 50 mL of red wine and adjust the pH to 7.2.

Extract and purify the ochratoxins using an immunoaffinity column (IAC).

Elute the ochratoxins from the IAC with methanol.

Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC System:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acetic

acid.

Flow Rate: Typically 1 mL/min.

Fluorescence Detection:

Excitation Wavelength: Approximately 333 nm.

Emission Wavelength: Approximately 460 nm.

Validation Parameters: The method should be validated for linearity, limits of detection (LOD)

and quantification (LOQ), precision (intra-day and inter-day variability), recovery, and

stability.

Results: This method allows for the simultaneous quantification of Ochratoxin A, B, C, and

methyl ochratoxin A at trace levels in red wine.

Sample Preparation HPLC-FLD Analysis

Red Wine Sample (50 mL) Adjust pH to 7.2 Immunoaffinity Column
(Extraction & Purification) Elution with Methanol Evaporation & Reconstitution HPLC Separation

(C18 Column)
Fluorescence Detection

(Ex: 333 nm, Em: 460 nm) Quantification
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Workflow for HPLC-FLD analysis of Ochratoxin C in wine.

Conclusion
Ochratoxin C, while less studied than its parent compound Ochratoxin A, presents a significant

area of interest for toxicological and food safety research. Its primary toxicological relevance

stems from its efficient in vivo conversion to Ochratoxin A. Therefore, understanding the

mechanisms of OTA toxicity, including the activation of MAPK and p53 signaling pathways and

the induction of oxidative stress, is crucial for assessing the risks associated with OTC

exposure. The cytotoxic and developmental effects of OTC observed in vitro and in zebrafish

embryos highlight the need for continued monitoring and research. Validated analytical

methods, such as HPLC-FLD, are essential tools for the accurate detection and quantification

of Ochratoxin C in food and beverages, ensuring consumer safety and facilitating further

scientific investigation into this mycotoxin. Future research should focus on elucidating any

potential toxic effects of Ochratoxin C that are independent of its conversion to Ochratoxin A

and further exploring its occurrence in various food commodities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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